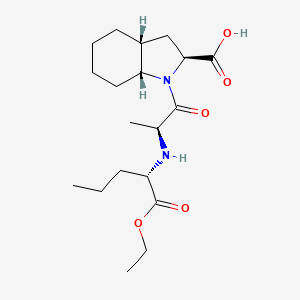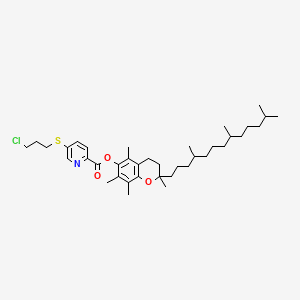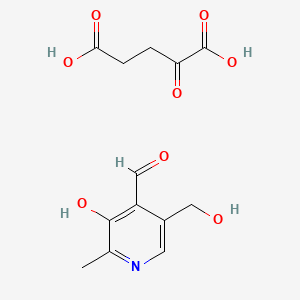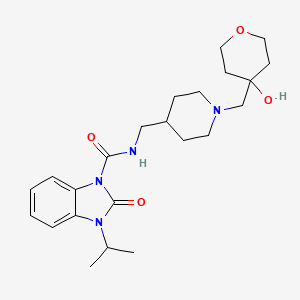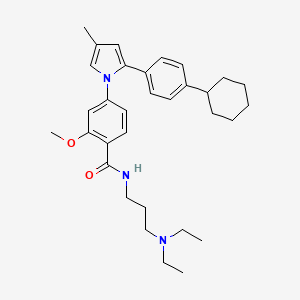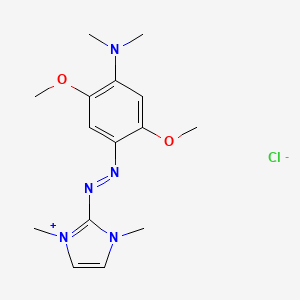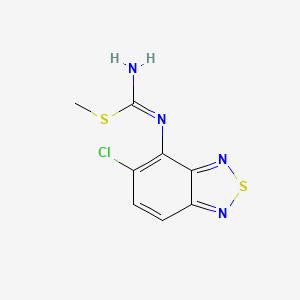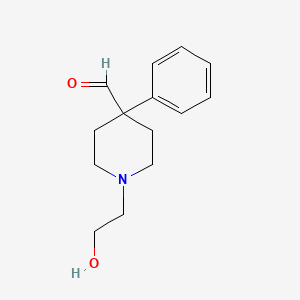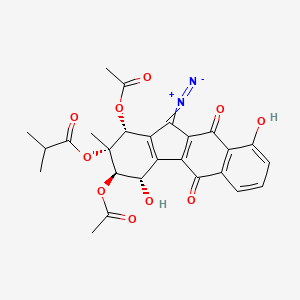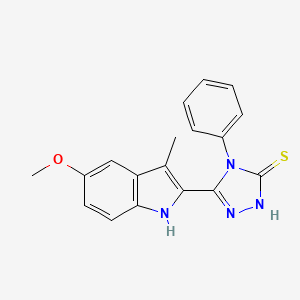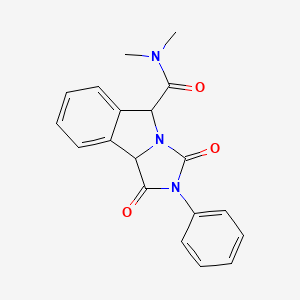
N,N-Dimethyl-1,3-dioxo-2-phenyl-2,3,5,9b-tetrahydro-1H-imidazo(5,1-a)isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1,3-dioxo-2-phenyl-2,3,5,9b-tetrahydro-1H-imidazo(5,1-a)isoindole-5-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a fused ring system combining imidazole and isoindole moieties. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,3-dioxo-2-phenyl-2,3,5,9b-tetrahydro-1H-imidazo(5,1-a)isoindole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a suitable imidazole precursor in the presence of a methylating agent such as methyl iodide . The reaction is usually carried out under reflux conditions with a solvent like methanol or ethanol to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1,3-dioxo-2-phenyl-2,3,5,9b-tetrahydro-1H-imidazo(5,1-a)isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1,3-dioxo-2-phenyl-2,3,5,9b-tetrahydro-1H-imidazo(5,1-a)isoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1,3-dioxo-2-phenyl-2,3,5,9b-tetrahydro-1H-imidazo(5,1-a)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Shares a similar core structure but lacks the fused ring system.
2-Phenyl-1H-imidazole: A simpler imidazole derivative with fewer functional groups.
Uniqueness
N,N-Dimethyl-1,3-dioxo-2-phenyl-2,3,5,9b-tetrahydro-1H-imidazo(5,1-a)isoindole-5-carboxamide is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
91579-67-8 |
|---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N,N-dimethyl-1,3-dioxo-2-phenyl-5,9b-dihydroimidazo[1,5-b]isoindole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-20(2)17(23)15-13-10-6-7-11-14(13)16-18(24)21(19(25)22(15)16)12-8-4-3-5-9-12/h3-11,15-16H,1-2H3 |
InChI-Schlüssel |
AMAXTYPEWZFBKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3N1C(=O)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


